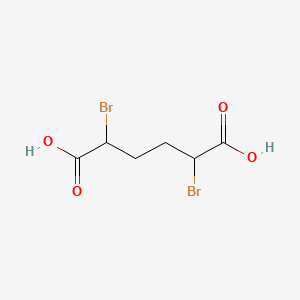

2,5-dibromohexanedioic acid

Description

The exact mass of the compound 2,5-Dibromoadipic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 243606. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-dibromohexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Br2O4/c7-3(5(9)10)1-2-4(8)6(11)12/h3-4H,1-2H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KABAKEOYQZKPBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)Br)C(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Br2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00956270 | |

| Record name | 2,5-Dibromohexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00956270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3479-85-4 | |

| Record name | 2,5-Dibromoadipic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3479-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dibromoadipic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003479854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3479-85-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dibromohexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00956270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dibromoadipic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what are the properties of 2,5-dibromohexanedioic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromohexanedioic acid, a halogenated derivative of adipic acid, is a bifunctional organic compound of significant interest in synthetic chemistry. Its structure, featuring two carboxylic acid moieties and two bromine atoms at the α-positions, makes it a versatile building block for the synthesis of a variety of more complex molecules, including heterocyclic compounds and polymers. The presence of reactive bromine atoms and carboxylic acid groups allows for a wide range of chemical transformations, positioning it as a valuable intermediate in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the tables below. These values have been compiled from various sources and provide a concise overview of the compound's characteristics.

Table 1: General and Physical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,5-Dibromoadipic acid | [1][2] |

| CAS Number | 3479-85-4 | [1][3] |

| Molecular Formula | C₆H₈Br₂O₄ | [1][3] |

| Molecular Weight | 303.93 g/mol | [1][2] |

| Melting Point | 188 °C | [3] |

| Boiling Point | 395.4 °C at 760 mmHg | [2][3] |

| Density | 2.111 g/cm³ | [2][3] |

Table 2: Spectroscopic Data (Predicted)

| Spectrum | Predicted Chemical Shifts / Key Absorptions |

| ¹H NMR | δ ~10-12 ppm (broad s, 2H, -COOH), δ ~4.2-4.5 ppm (m, 2H, -CHBr-), δ ~1.8-2.2 ppm (m, 4H, -CH₂CH₂-) |

| ¹³C NMR | δ ~170-175 ppm (-COOH), δ ~45-55 ppm (-CHBr-), δ ~30-40 ppm (-CH₂CH₂-) |

| IR (cm⁻¹) | ~2500-3300 (broad, O-H stretch), ~1700-1725 (strong, C=O stretch), ~1200-1300 (C-O stretch), ~500-700 (C-Br stretch) |

| Mass Spec (m/z) | Molecular ion peak at ~302, 304, 306 (due to bromine isotopes). Fragmentation may involve loss of Br, H₂O, and COOH. |

Table 3: Solubility Profile

The solubility of dicarboxylic acids is influenced by the polarity of the solvent and the length of the carbon chain.[4][5][6] Based on general trends for similar compounds, the expected solubility of this compound is summarized below.

| Solvent Type | Example Solvents | Expected Solubility |

| Polar Protic | Water, Ethanol, Methanol | Sparingly soluble in water, soluble in alcohols |

| Polar Aprotic | Acetone, DMSO, DMF | Soluble to very soluble |

| Nonpolar | Hexane, Toluene | Insoluble to sparingly soluble |

| Aqueous Base | 5% aq. NaOH, 5% aq. NaHCO₃ | Very soluble (forms carboxylate salts)[6] |

Experimental Protocols

Synthesis of this compound via Hell-Volhard-Zelinsky Reaction

The primary method for the synthesis of this compound is the α,α'-dibromination of adipic acid, typically through a Hell-Volhard-Zelinsky (HVZ) reaction.[7][8][9][10][11] This reaction involves the conversion of the carboxylic acid to an acyl halide, followed by bromination at the α-carbon.

Materials and Reagents:

-

Adipic Acid

-

Thionyl Chloride (SOCl₂)

-

Bromine (Br₂)

-

Phosphorus Tribromide (PBr₃) (catalytic amount)

-

Chloroform (CHCl₃)

-

Deionized Water

Procedure:

-

Synthesis of Adipoyl Chloride: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place adipic acid. Under an inert atmosphere, add an excess of thionyl chloride. Heat the mixture to reflux (approximately 80°C) for 2-3 hours, or until the evolution of HCl gas ceases. After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude adipoyl chloride.[7]

-

α,α'-Dibromination: To the crude adipoyl chloride, add a catalytic amount of phosphorus tribromide. Slowly add two equivalents of bromine from the dropping funnel. The reaction is typically initiated at room temperature and may require gentle heating to proceed to completion. The reaction mixture is then heated for an additional 2-4 hours to ensure complete dibromination.[7]

-

Hydrolysis: After cooling the reaction mixture, cautiously add it to a beaker of cold deionized water with stirring to hydrolyze the diacyl chloride. The crude this compound will precipitate out of the solution.

-

Purification: The crude product is collected by vacuum filtration and washed with cold water. Further purification can be achieved by recrystallization from a suitable solvent, such as a mixture of ethanol and water.

Safety Precautions:

-

This synthesis should be performed in a well-ventilated fume hood.

-

Thionyl chloride and bromine are highly corrosive and toxic. Appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

-

The reaction of thionyl chloride with adipic acid and the hydrolysis of the acyl chloride produce corrosive gases (HCl and HBr).

Applications in Research and Drug Development

This compound is a valuable bifunctional molecule with potential applications in several areas of chemical research and development.

-

Intermediate in Organic Synthesis: The two carboxylic acid groups can be readily converted into esters, amides, or acid chlorides, while the two bromine atoms serve as excellent leaving groups for nucleophilic substitution reactions.[12] This dual reactivity allows for the construction of complex molecular architectures, including the synthesis of heterocyclic compounds.

-

Polymer Chemistry: As a dicarboxylic acid, it can be used in polymerization reactions with diols or diamines to form polyesters or polyamides with incorporated bromine atoms. These bromine atoms can serve as sites for further functionalization of the polymer backbone.

-

Crosslinking Agent: The bifunctional nature of this compound makes it a potential crosslinking agent for polymers in various applications, including the development of hydrogels for drug delivery.[13] The crosslinking density can influence the mechanical properties and drug release kinetics of the hydrogel.

Conclusion

This compound is a versatile and reactive chemical intermediate with significant potential in organic synthesis, polymer chemistry, and medicinal chemistry. Its well-defined physical and chemical properties, coupled with a straightforward synthetic route, make it an accessible building block for the creation of novel and complex molecules. Further research into its applications, particularly in the development of new therapeutic agents and advanced materials, is warranted.

References

- 1. 2,5-Dibromoadipic acid | C6H8Br2O4 | CID 99860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Hexanedioic acid,2,5-dibromo- | CAS#:3479-85-4 | Chemsrc [chemsrc.com]

- 4. Studies of solubility of dicarboxilic acid mixtures in organic solvents | Eastern-European Journal of Enterprise Technologies [journals.uran.ua]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. reddit.com [reddit.com]

- 7. benchchem.com [benchchem.com]

- 8. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. byjus.com [byjus.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2,5-dibromohexanedioic Acid: Chemical Structure and Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-dibromohexanedioic acid, focusing on its chemical structure, stereoisomerism, synthesis, and the resolution of its enantiomers. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Chemical Structure and Physicochemical Properties

This compound, also known as 2,5-dibromoadipic acid, is a di-halogenated derivative of hexanedioic acid (adipic acid).[1] Its fundamental chemical and physical properties are summarized below.

| Property | Value |

| Molecular Formula | C6H8Br2O4[1] |

| IUPAC Name | This compound[2] |

| Molecular Weight | 303.93 g/mol [2] |

| CAS Number | 3479-85-4[1] |

| Appearance | White to pale cream powder |

| Melting Point | 151-153 °C (for the mixture of stereoisomers)[1] |

| Boiling Point | 395.4 °C at 760 mmHg[1] |

| Density | 2.111 g/cm³[1] |

| Solubility | Soluble in alcohol and ether; slightly soluble in water. |

Stereoisomerism

A critical aspect of the chemistry of this compound is its stereochemistry. The molecule possesses two chiral centers at carbons 2 and 5. This gives rise to three distinct stereoisomers: a pair of enantiomers and a meso compound.

-

Enantiomers: (2R,5R)-2,5-dibromohexanedioic acid and (2S,5S)-2,5-dibromohexanedioic acid. These are non-superimposable mirror images of each other and are optically active.

-

Meso Compound: (2R,5S)-2,5-dibromohexanedioic acid, which is superimposable on its mirror image ((2S,5R)-2,5-dibromohexanedioic acid) and is therefore optically inactive.

The logical relationship between the stereoisomers is depicted in the following diagram:

Synthesis and Diastereoselectivity

The primary synthetic route to this compound is the bis-α-bromination of adipic acid. The Hell-Volhard-Zelinsky (HVZ) reaction is a common method for this transformation. This reaction typically produces a mixture of the meso and the racemic (dl) diastereomers. The diastereoselectivity of the second bromination step is crucial in determining the final product ratio and can be influenced by the reaction conditions.

-

Kinetic Control: Lower reaction temperatures generally favor the formation of the fastest-forming product.

-

Thermodynamic Control: Higher reaction temperatures and longer reaction times allow for equilibration, leading to the most stable product.

The general workflow for the synthesis is outlined below:

Experimental Protocols

Synthesis of this compound via Hell-Volhard-Zelinsky Reaction

Materials:

-

Adipic acid

-

Red phosphorus

-

Bromine (Br₂)

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place adipic acid and a catalytic amount of red phosphorus.

-

Heat the mixture gently.

-

Slowly add bromine from the dropping funnel. The reaction is exothermic and will produce hydrogen bromide gas, which should be vented to a fume hood or neutralized with a trap.

-

After the addition of bromine is complete, continue to heat the reaction mixture under reflux until the reaction is complete (monitored by TLC or other suitable analytical techniques).

-

Carefully add a small amount of water to the reaction mixture to hydrolyze the intermediate acyl bromide.

-

The crude product can be isolated by filtration and purified by recrystallization from a suitable solvent system.

Resolution of Racemic this compound via Diastereomeric Salt Formation

Principle: This method relies on the reaction of the racemic acid with an enantiomerically pure chiral base to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization.

Materials:

-

Racemic this compound

-

Enantiomerically pure chiral base (e.g., (-)-brucine or (R)-(+)-α-phenylethylamine)

-

Suitable solvent for crystallization (e.g., methanol, ethanol, or acetone)

-

Dilute hydrochloric acid (HCl)

Procedure:

-

Dissolve the racemic this compound in a suitable hot solvent.

-

In a separate flask, dissolve an equimolar amount of the chiral base in the same solvent.

-

Mix the two solutions. The diastereomeric salts will precipitate upon cooling.

-

Isolate the crystals by filtration. This first crop of crystals will be enriched in the less soluble diastereomer.

-

Recrystallize the collected salt multiple times from the same solvent to achieve high diastereomeric purity. The progress of the resolution can be monitored by measuring the optical rotation of the salt at each stage.

-

To liberate the pure enantiomer, suspend the purified diastereomeric salt in water and acidify with dilute HCl.

-

The pure enantiomeric acid will precipitate out and can be collected by filtration, washed with cold water, and dried.

-

The other enantiomer can be recovered from the mother liquor by a similar acidification process, although it will likely require further purification.

The workflow for the classical resolution is illustrated below:

Spectroscopic Characterization (Predicted)

| Technique | Predicted Observations |

| ¹H NMR | The methine protons (-CHBr) would appear as a multiplet in the range of 4.0-4.5 ppm. The methylene protons adjacent to the chiral centers would also show complex splitting patterns. The carboxylic acid protons would be a broad singlet downfield (>10 ppm). The spectra of the meso and racemic forms are expected to show subtle differences in chemical shifts and coupling constants. |

| ¹³C NMR | The carbons bearing the bromine atoms (-CHBr) would be significantly downfield in the 50-60 ppm range. The carboxylic acid carbons would appear around 170-180 ppm. |

| FTIR (cm⁻¹) | A strong, broad O-H stretch from the carboxylic acid groups would be present around 2500-3300 cm⁻¹. A prominent C=O stretch would be observed around 1700 cm⁻¹. The C-Br stretching vibration would be in the fingerprint region, typically between 500 and 700 cm⁻¹. |

| Mass Spectrometry (m/z) | The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (M+, M+2, M+4 in an approximate 1:2:1 ratio). Key fragmentation pathways would likely involve the loss of Br, H₂O, and COOH. |

Applications and Future Directions

This compound and its stereoisomers serve as versatile building blocks in organic synthesis. The presence of two carboxylic acid groups and two bromine atoms allows for a wide range of chemical transformations. Potential applications include:

-

Synthesis of Novel Heterocyclic Compounds: The dual functionality can be exploited to construct complex cyclic systems of pharmaceutical interest.

-

Stereoselective Synthesis: The chiral centers make it a valuable precursor for the synthesis of enantiomerically pure target molecules.

-

Materials Science: Brominated compounds are known for their flame-retardant properties, suggesting potential use as monomers or additives in polymer synthesis.

Further research is warranted to fully characterize the individual stereoisomers and explore their differential biological activities and applications in asymmetric synthesis and materials science.

References

A Technical Guide to the Hell-Volhard-Zelinsky Synthesis of 2,5-Dibromohexanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Hell-Volhard-Zelinsky (HVZ) synthesis of 2,5-dibromohexanedioic acid, a valuable building block in organic synthesis. This document details the reaction's core principles, experimental protocols, and key data points to support researchers and professionals in the fields of chemistry and drug development.

Introduction

The Hell-Volhard-Zelinsky (HVZ) reaction is a powerful method for the α-halogenation of carboxylic acids.[1] This reaction is particularly useful for introducing bromine atoms at the α-position to a carboxyl group, thereby creating versatile intermediates for further synthetic transformations. The synthesis of this compound from adipic acid is a classic example of a bis-α-bromination on a dicarboxylic acid, yielding a molecule with two stereocenters. The resulting meso and dl diastereomers can be valuable in the synthesis of complex molecules and heterocyclic compounds.[1]

Reaction Mechanism and Principles

The HVZ reaction proceeds through the in situ formation of an acyl halide, which is key to the subsequent α-bromination. The general mechanism can be summarized in the following steps:

-

Acyl Halide Formation: The carboxylic acid is first converted to an acyl halide, typically an acyl bromide, through reaction with a phosphorus halide, such as phosphorus tribromide (PBr₃), or a halogenating agent like thionyl chloride (SOCl₂).[2][3]

-

Enolization: The resulting acyl halide readily tautomerizes to its enol form. This step is crucial as the enol is the reactive species in the bromination step.[3]

-

α-Bromination: The enol tautomer reacts with bromine (Br₂) at the α-carbon to yield the α-bromo acyl halide.[3]

-

Hydrolysis: The α-bromo acyl halide is then hydrolyzed during the workup to give the final α-bromo carboxylic acid.[2]

For the synthesis of this compound, this process occurs at both α-carbons of the adipic acid backbone.

Experimental Protocols

Two primary methods for the synthesis of this compound via the Hell-Volhard-Zelinsky reaction are presented below.

Method 1: Direct Bromination via Acyl Chloride Intermediate

This protocol involves the initial conversion of adipic acid to adipoyl chloride, followed by bromination.[1]

Step 1: Synthesis of Adipoyl Chloride

-

In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place adipic acid (e.g., 20.0 g, 137 mmol).

-

Under an inert atmosphere (e.g., nitrogen or argon), add neat thionyl chloride (e.g., 40.0 g, 342 mmol).

-

Heat the mixture to reflux at 80 °C for 3 hours.

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain crude adipoyl chloride.

Step 2: α-Bromination

-

To the crude adipoyl chloride from Step 1, add neat bromine (e.g., 54.7 g, 342 mmol) at room temperature.

-

Heat the reaction mixture, and continue heating for 2 hours.

-

After cooling, cautiously dilute the reaction mixture with chloroform (e.g., 25 mL).

-

Pour the resulting solution into water (e.g., 100 mL) for hydrolysis of the diacyl bromide.

-

Separate the organic layer and extract the aqueous layer twice with chloroform.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) to yield meso-2,5-dibromohexanedioic acid.

Method 2: Bromination of Adipoyl Chloride with N-Bromosuccinimide (NBS)

This alternative method avoids the use of elemental bromine and may offer a different diastereoselectivity profile.[4]

Step 1: Synthesis of Adipoyl Chloride

-

React adipic acid with thionyl chloride (SOCl₂), with or without a solvent, and heat to reflux until the evolution of HCl and SO₂ ceases.

-

Distill the adipoyl chloride under reduced pressure.

Step 2: Bromination

-

Dissolve the purified adipoyl chloride in a suitable solvent (e.g., cyclohexane).

-

Add N-bromosuccinimide (NBS) and a catalytic amount of hydrobromic acid (HBr).

-

Heat the mixture to reflux and monitor the reaction progress.

Data Presentation

Quantitative data for the synthesis of this compound is crucial for reproducibility and optimization.

| Parameter | Value | Reference |

| Molecular Formula | C₆H₈Br₂O₄ | [5] |

| Molecular Weight | 303.93 g/mol | [5] |

| Melting Point | Not available | |

| Yield | Not available |

Note: While a detailed protocol is available, the specific yield for this transformation has not been located in the searched literature. Yields for HVZ reactions can be variable and are highly dependent on reaction conditions. An 85% yield has been reported for the synthesis of an α-bromo ester from a different carboxylic acid.[2]

Mandatory Visualizations

Reaction Pathway Diagram

Caption: Hell-Volhard-Zelinsky synthesis of this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

References

Spectroscopic Characterization of 2,5-dibromohexanedioic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,5-dibromohexanedioic acid, a dicarboxylic acid derivative of significant interest in organic synthesis.[1] Due to the limited availability of published experimental spectra for this specific compound, this guide combines theoretical data, characteristic spectral ranges for its functional groups, and data from analogous compounds to offer a robust predictive analysis. Detailed experimental protocols for acquiring such data are also provided to facilitate laboratory work.

Mass Spectrometry

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, the presence of two bromine atoms results in a characteristic isotopic pattern that is a key diagnostic feature.

Data Presentation

The table below summarizes the key mass spectrometry data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₆H₈Br₂O₄ | [2][3][4] |

| Molecular Weight | 303.93 g/mol | [3] |

| Monoisotopic Mass | 301.87894 Da | [5] |

| Predicted [M-H]⁻ | 300.87166 m/z | [5] |

| Predicted [M+H]⁺ | 302.88622 m/z | [5] |

| Predicted [M+Na]⁺ | 324.86816 m/z | [5] |

Isotopic Pattern: Molecules containing two bromine atoms will exhibit a characteristic M, M+2, and M+4 peak pattern in their mass spectrum due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The expected intensity ratio for these peaks is approximately 1:2:1.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A small quantity of solid this compound is introduced into the mass spectrometer via a direct insertion probe.

-

Ionization: The sample is vaporized by heating, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M⁺), and to fragment in a predictable manner.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. The isotopic distribution pattern for bromine should be carefully examined to confirm the presence of two bromine atoms.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid groups.

Data Presentation

The following table lists the expected characteristic IR absorption bands for this compound.

| Functional Group | Absorption Range (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 | Very broad and strong, due to hydrogen bonding[5][6] |

| C-H (Aliphatic) | 2850-3000 | Medium to weak |

| C=O (Carboxylic Acid) | 1690-1760 | Strong and sharp[5] |

| C-O | 1210-1320 | Strong[5] |

| O-H (bend) | 910-950 | Broad |

| C-Br | 500-600 | Medium to strong |

Note: The NIST WebBook displays an IR spectrum for "2,2'-Dibromoadipic acid," which may be a synonym for this compound and can be used as a reference.

Experimental Protocol: KBr Pellet Method

-

Sample Preparation: Approximately 1-2 mg of finely ground this compound is mixed with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Pellet Formation: The mixture is transferred to a pellet press and compressed under high pressure to form a thin, transparent disc.

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer.

-

Background Scan: A background spectrum of the empty sample holder is recorded.

-

Sample Scan: The IR spectrum of the sample is then recorded. The instrument software automatically subtracts the background spectrum.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Data Presentation: Predicted ¹H and ¹³C NMR Data

Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | 10.0 - 13.0 | Singlet (broad) | 2H |

| -CH(Br)- | 4.2 - 4.5 | Multiplet | 2H |

| -CH₂- | 1.8 - 2.5 | Multiplet | 4H |

Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -COOH | 170 - 185 |

| -CH(Br)- | 45 - 55 |

| -CH₂- | 30 - 40 |

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: A suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), is chosen. The choice of solvent can influence the chemical shifts.

-

Sample Dissolution: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.

-

Internal Standard: A small amount of an internal standard, typically tetramethylsilane (TMS), is added to provide a reference signal at 0 ppm.

-

Data Acquisition: The NMR tube is placed in the NMR spectrometer, and the magnetic field is shimmed to ensure homogeneity. The ¹H and ¹³C NMR spectra are then acquired.

-

Data Processing: The raw data is Fourier transformed and phased. The chemical shifts are referenced to the internal standard.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 2,5-Dibromohexane | C6H12Br2 | CID 91232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,5-Dibromoadipic acid | C6H8Br2O4 | CID 99860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hexanedioic acid,2,5-dibromo- | CAS#:3479-85-4 | Chemsrc [chemsrc.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. echemi.com [echemi.com]

Solubility of 2,5-Dibromohexanedioic Acid in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromohexanedioic acid, a halogenated derivative of adipic acid, is a molecule of interest in organic synthesis and as a potential building block in the development of novel pharmaceuticals and materials. Its solubility in various organic solvents is a critical parameter for its purification, reaction chemistry, and formulation. This technical guide outlines the theoretical considerations for the solubility of this compound, provides available data for analogous compounds, and details a standard experimental protocol for the precise determination of its solubility in common organic solvents.

Theoretical Solubility Profile

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The structure of this compound, featuring two carboxylic acid groups and two bromine atoms, imparts a degree of polarity.

Key Structural Features Influencing Solubility:

-

Carboxylic Acid Groups (-COOH): These groups are polar and capable of acting as both hydrogen bond donors and acceptors. This suggests a higher affinity for polar solvents.

-

Bromine Atoms (-Br): The electronegative bromine atoms contribute to the overall polarity of the molecule.

-

Aliphatic Carbon Chain (-C4H6-): The four-carbon backbone is nonpolar, which can influence solubility in less polar organic solvents.

Based on these features, this compound is expected to be soluble in polar organic solvents, particularly those that can engage in hydrogen bonding. Qualitative information suggests it is soluble in alcohols like ethanol and methanol.

Solubility Data of Analogous Compounds

In the absence of specific quantitative data for this compound, the solubility of adipic acid (the parent compound) and other dicarboxylic acids can provide valuable insights. Dicarboxylic acids generally exhibit higher solubility in polar solvents. It has been noted that dicarboxylic acids with an even number of carbon atoms, like adipic acid (and by extension, this compound), tend to have lower solubility compared to those with an odd number of carbon atoms due to differences in crystal lattice packing.[1]

Table 1: Qualitative Solubility of Related Dicarboxylic Acids

| Dicarboxylic Acid | Common Organic Solvents | General Solubility Trend |

| Adipic Acid | Ethanol, Acetone | Moderately to highly soluble, especially with increased temperature. |

| Succinic Acid | Ethanol, Water | Soluble in polar solvents. |

| Glutaric Acid | Acetone, n-Butanol | Soluble, with solubility increasing with temperature.[2] |

Note: This table is intended for comparative purposes and to indicate general trends.

Experimental Protocol for Solubility Determination

The following is a standard methodology for determining the equilibrium solubility of a solid compound in an organic solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, diethyl ether, tetrahydrofuran) of analytical grade

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately weigh the vial containing the filtered solution to determine the mass of the solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

-

Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved this compound.

-

Alternatively, the concentration of the solute in the filtered solution can be determined by a validated analytical method such as HPLC. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the solubility in grams per 100 mL of solvent using the following formula: Solubility ( g/100 mL) = (mass of dissolved solute / volume of solvent) x 100

-

If using an analytical technique, calculate the concentration from the calibration curve and express it in appropriate units (e.g., mg/mL, mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Workflow for Experimental Solubility Determination.

Conclusion

References

The Structural Elucidation and Synthesis of meso-2,5-Dibromohexanedioic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

meso-2,5-Dibromohexanedioic acid, a halogenated dicarboxylic acid, presents a molecule of interest for synthetic chemistry due to its stereochemistry and the presence of reactive bromine atoms. These features make it a potential building block for the synthesis of more complex molecules, including those with potential pharmaceutical applications. This technical guide provides a comprehensive overview of the structural characteristics, synthesis, and analytical protocols for meso-2,5-dibromohexanedioic acid. While direct crystallographic data for the free acid is not publicly available, this guide leverages data from its close structural analog, meso-dimethyl 2,5-dibromohexanedioate, to infer its solid-state conformation. Detailed experimental methodologies for its synthesis and characterization are also presented. To date, specific biological activities or associated signaling pathways for meso-2,5-dibromohexanedioic acid have not been reported in the scientific literature.

Introduction

2,5-Dibromohexanedioic acid exists as three stereoisomers: a pair of enantiomers ((2R,5R) and (2S,5S)) and a meso compound ((2R,5S)). The differentiation of these stereoisomers is critical as their chemical and biological properties can differ significantly.[1] The meso isomer, in particular, is a valuable chiral building block in organic synthesis.[1] This guide focuses on the structural properties and synthesis of the meso diastereomer.

Crystal Structure and Spectroscopic Properties

While a definitive crystal structure for meso-2,5-dibromohexanedioic acid is not available in public databases, the crystal structure of its dimethyl ester, meso-dimethyl 2,5-dibromohexanedioate, provides significant insight into the molecular geometry of the carbon backbone.

Crystallographic Data of meso-Dimethyl 2,5-dibromohexanedioate

The crystal structure of meso-dimethyl 2,5-dibromohexanedioate reveals that the molecule lies about a crystallographic center of inversion at the midpoint of the central C-C bond, a key characteristic of the meso form.[2] The molecules are connected by intermolecular C-H···O interactions, forming a three-dimensional network in the solid state.[2]

| Parameter | Value | Reference |

| Molecular Formula | C8H12Br2O4 | [2] |

| Crystal System | Monoclinic | [2] |

| Space Group | P21/c | [2] |

| a (Å) | 4.5580 (9) | [2] |

| b (Å) | 12.134 (2) | [2] |

| c (Å) | 10.554 (2) | [2] |

| β (°) | 90.36 (3) | [2] |

| V (ų) | 583.7 (2) | [2] |

Spectroscopic Data (Inferred for the Diacid)

Based on the known data for adipic acid and the effects of bromination, the following spectroscopic characteristics for meso-2,5-dibromohexanedioic acid can be inferred:

| Spectroscopic Technique | Expected Chemical Shifts/Stretches |

| ¹³C NMR (ppm) | ~170-180 (-COOH), ~50-60 (-CHBr-), ~34 (-CH₂-COOH), ~24 (-CH₂-CH₂-)[3] |

| FTIR (cm⁻¹) | ~2940 (O-H stretch, broad), ~1700 (C=O stretch), ~1430 (C-O-H bend), ~1285 (C-O stretch)[3] |

Synthesis and Purification

The synthesis of meso-2,5-dibromohexanedioic acid is primarily achieved through the α,α'-dibromination of adipic acid or its derivatives.[4] This process typically yields a mixture of the meso and racemic diastereomers, which can be separated by fractional crystallization.[5]

General Synthetic Workflow

The synthesis can be broken down into several key steps, often starting from adipic acid.[4]

Detailed Experimental Protocols

Step 1: Synthesis of Adipoyl Chloride [6]

-

In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place adipic acid (e.g., 20.0 g, 137 mmol).

-

Under an inert atmosphere, add neat thionyl chloride (e.g., 40.0 g, 342 mmol).

-

Heat the mixture to reflux at 80 °C for 3 hours.

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain adipoyl chloride.

Step 2: α,α'-Dibromination [6][7]

-

To the crude adipoyl chloride, add neat bromine (e.g., 54.7 g, 342 mmol) at room temperature.

-

Heat the reaction mixture to 80-90 °C.

-

Continue heating for approximately 2 hours.

-

After cooling, cautiously dilute the reaction mixture with chloroform (e.g., 25 mL).

-

Pour the resulting solution into water (e.g., 100 mL) to hydrolyze the diacyl bromide.

-

Separate the organic layer and extract the aqueous layer twice with chloroform.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to yield the crude dibrominated acid as a mixture of diastereomers.

Step 3: Esterification and Isolation of the meso-Diester [1]

-

The crude dibrominated acid mixture is esterified, for example, by refluxing in methanol with a catalytic amount of strong acid.

-

The resulting crude dimethyl 2,5-dibromohexanedioate is dissolved in a minimal amount of hot ethanol.

-

The solution is allowed to cool slowly to room temperature. The meso isomer, being generally less soluble, will crystallize out.

-

The crystals of meso-dimethyl 2,5-dibromohexanedioate are collected by vacuum filtration and washed with cold ethanol.

Step 4: Hydrolysis to meso-2,5-Dibromohexanedioic Acid [1][4]

-

The purified meso-diester is suspended in an aqueous solution of a strong acid (e.g., 6M HCl).

-

The mixture is refluxed until the ester is fully hydrolyzed (monitoring by TLC is recommended).

-

Cooling the solution will induce crystallization of the meso-2,5-dibromohexanedioic acid.

-

The pure meso-acid is collected by vacuum filtration, washed with cold water, and dried.

Analytical Characterization

Single Crystal X-ray Diffraction (for the Dimethyl Ester)

A suitable single crystal of meso-dimethyl 2,5-dibromohexanedioate is mounted on a goniometer and placed in a monochromatic X-ray beam.[3] As the crystal is rotated, a diffraction pattern is recorded. The collected data is processed to determine the unit cell parameters and space group. The crystal structure is then solved and refined to obtain the final atomic coordinates.[1]

Biological Activity

Currently, there is a lack of specific data in the scientific literature detailing the biological activity, pharmacological effects, or involvement in signaling pathways of meso-2,5-dibromohexanedioic acid. While some brominated organic compounds are known to exhibit biological activity, no such studies have been reported for this specific molecule.

Conclusion

meso-2,5-Dibromohexanedioic acid is a stereochemically defined molecule whose structural characteristics can be inferred from its dimethyl ester. Its synthesis from adipic acid is a multi-step process that requires careful control of reaction conditions and purification to isolate the desired meso isomer. While it holds potential as a synthetic intermediate, its biological role remains unexplored. Further research is warranted to investigate its potential applications in medicinal chemistry and drug development.

References

- 1. 2,5-Dibromoadipic acid | C6H8Br2O4 | CID 99860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Free radical reductive degradation of vic-dibromoalkanes and reaction of bromine atoms with polyunsaturated fatty acids: possible involvement of Br(.) in the 1,2-dibromoethane-induced lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 6. longdom.org [longdom.org]

- 7. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives [mdpi.com]

A Comprehensive Technical Guide to 2,5-Dibromoadipic Acid: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromoadipic acid, a halogenated dicarboxylic acid, is a versatile bifunctional building block in organic synthesis. Its two stereocenters and reactive carbon-bromine bonds make it a valuable intermediate in the preparation of a variety of organic compounds, including pharmaceuticals and polymers.[1] The stereochemistry of 2,5-dibromoadipic acid is of particular importance as it exists as two diastereomers: a meso compound and a racemic mixture of enantiomers (the dl-pair).[2] The distinct spatial arrangement of the bromine atoms in these isomers significantly influences their physical properties and reactivity, making their separation and characterization crucial for specific applications. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, purification, and spectroscopic analysis of 2,5-dibromoadipic acid.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2,5-dibromoadipic acid is presented in the tables below. It is important to note that some of the reported values are predicted and may vary depending on the isomeric form.

General Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₈Br₂O₄ | [3] |

| Molecular Weight | 303.93 g/mol | [3] |

| CAS Number | 3479-85-4 | [3] |

| IUPAC Name | 2,5-dibromohexanedioic acid | [3] |

Physical Properties

| Property | Value | Notes | Reference |

| Melting Point | 188 °C | [4] | |

| Boiling Point | 395.4 ± 42.0 °C | Predicted | [4] |

| Density | 2.111 ± 0.06 g/cm³ | Predicted | [4] |

| pKa | 2.45 ± 0.23 | Predicted | [4] |

Solubility

While specific solubility data for 2,5-dibromoadipic acid in a range of solvents is not extensively documented, general trends for dicarboxylic acids suggest it would be soluble in polar organic solvents. The solubility of alkanoic acids in water decreases with increasing carbon chain length.[5] Given its polar carboxylic acid groups, 2,5-dibromoadipic acid is expected to have some solubility in water, which can be utilized for purification by recrystallization.[6][7] It is also soluble in deuterated solvents like DMSO-d₆ and CDCl₃ for NMR analysis.[1]

Synthesis and Purification

The primary synthetic route to 2,5-dibromoadipic acid is the α,α'-dibromination of adipic acid, most commonly via the Hell-Volhard-Zelinsky (HVZ) reaction.[7][8] This reaction typically produces a mixture of the meso and racemic diastereomers, which can then be separated.[8]

Experimental Protocol: Synthesis via Hell-Volhard-Zelinsky Reaction

This protocol outlines a laboratory-scale synthesis of meso-2,5-dibromoadipic acid.

Materials and Reagents:

-

Adipic Acid

-

Red Phosphorus

-

Bromine

-

Water

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Mechanical stirrer

-

Heating mantle

-

Scrubber with sodium hydroxide solution

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add adipic acid and a catalytic amount of red phosphorus.[6]

-

Addition of Bromine: Slowly add bromine from the dropping funnel to the stirred mixture. This reaction is exothermic and will generate hydrogen bromide gas, which must be vented through a scrubber containing a sodium hydroxide solution.[6]

-

Reaction: After the addition is complete, heat the reaction mixture to 80-90°C and maintain this temperature for 10-12 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[6]

-

Work-up: Cool the reaction mixture to room temperature. Cautiously and slowly add water to the mixture to hydrolyze the intermediate acyl bromide. This step is also exothermic.[6]

-

Isolation and Purification: The crude 2,5-dibromoadipic acid will precipitate. Collect the solid by filtration and wash it with cold water.[6]

-

Recrystallization: Recrystallize the crude product from hot water to obtain the pure meso isomer, which is often less soluble than the racemic mixture.[6]

Workflow for Synthesis and Purification

Separation of Diastereomers

The meso and dl-diastereomers of 2,5-dibromoadipic acid have different physical properties, which allows for their separation.[9]

-

Fractional Crystallization: This is the most common method, exploiting the different solubilities of the diastereomers in a particular solvent.[9] By carefully selecting the solvent and controlling the temperature, the less soluble diastereomer (often the meso form) can be selectively crystallized.[6][9]

-

Chromatography: While less practical on a large scale, column chromatography can also be employed to separate the diastereomers.[9]

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and purity assessment of 2,5-dibromoadipic acid. While a comprehensive public database of experimental spectra is limited, the expected spectral features can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for distinguishing between the meso and dl-diastereomers due to the high degree of symmetry in the meso compound.[4]

Predicted ¹H and ¹³C NMR Data for meso-2,5-Dibromoadipic Acid:

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| COOH | ~12.0 - 13.0 | Singlet (broad) |

| Hα (CHBr) | ~4.5 - 4.7 | Multiplet |

| Hβ, Hβ' (CH₂) | ~2.0 - 2.4 | Multiplet |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| C=O | ~172 - 175 |

| CHBr | ~50 - 55 |

| CH₂ | ~30 - 35 |

Predictions are based on known spectra of adipic acid and the electronic effects of bromine substituents.[2]

Workflow for NMR Analysis

Infrared (IR) Spectroscopy

The IR spectrum of 2,5-dibromoadipic acid is expected to show characteristic absorptions for the carboxylic acid functional group.

Expected IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration |

| ~2500-3300 | O-H stretch (broad) |

| ~1700 | C=O stretch |

| 500-700 | C-Br stretch |

Reference data for adipic acid shows a strong C=O stretch around 1700 cm⁻¹ and a broad O-H stretch.[1] An IR spectrum for 2,5-dibromoadipic acid is available in the NIST WebBook.[10]

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of 2,5-dibromoadipic acid. The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[1]

Expected Mass Spectral Features:

-

Molecular Ion (M⁺): A cluster of peaks around m/z 302, 304, and 306.[1]

-

Fragmentation: Likely fragmentation pathways include the loss of Br, H₂O, and COOH groups.[1]

Chemical Reactivity and Stability

The bromine atoms at the α-positions make 2,5-dibromoadipic acid susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups, making it a versatile synthetic intermediate.

Decomposition Pathways: 2,5-Dibromoadipic acid can decompose via:

-

Hydrolysis: In the presence of moisture, the bromine atoms can be substituted by hydroxyl groups.

-

Dehydrobromination: Elimination of hydrogen bromide (HBr) can occur, especially when heated, to form unsaturated dicarboxylic acids.

Storage: To minimize decomposition, 2,5-dibromoadipic acid should be stored in a cool, dry place under an inert atmosphere.[4]

Biological Activity and Potential Applications

While there is limited direct research on the biological signaling pathways of 2,5-dibromoadipic acid, the broader classes of compounds to which it belongs offer insights into its potential biological relevance.

-

Haloacid Dehalogenases: Enzymes known as 2-haloacid dehalogenases catalyze the cleavage of carbon-halogen bonds in 2-haloalkanoic acids.[11][12] This suggests that 2,5-dibromoadipic acid could be a substrate for such enzymes, which are of interest for bioremediation and the synthesis of chiral compounds.[11]

-

Antimicrobial and Cytotoxic Activity: Various brominated organic compounds and dicarboxylic acids have demonstrated biological activity.[13][14][15] For instance, some dicarboxylic acid derivatives have shown antimicrobial properties.[15] The cytotoxic potential of related compounds suggests that 2,5-dibromoadipic acid could be investigated for similar activities.[14]

-

Drug Development: As a bifunctional molecule, 2,5-dibromoadipic acid can serve as a scaffold for the synthesis of more complex molecules with potential therapeutic applications. The stereochemistry of the molecule would be critical in such applications, as different stereoisomers can have vastly different biological activities.[6]

Conclusion

2,5-Dibromoadipic acid is a valuable chemical intermediate with well-defined, albeit sometimes predicted, physical and chemical properties. Its synthesis via the Hell-Volhard-Zelinsky reaction is a standard procedure, and the resulting diastereomers can be separated based on their differential solubility. Spectroscopic methods, particularly NMR, are crucial for the unambiguous identification of its stereoisomers. While direct biological data is scarce, its chemical nature suggests potential roles as a substrate for dehalogenases and as a building block for bioactive molecules. This guide provides a foundational understanding for researchers and scientists working with this versatile compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 2,5-Dibromoadipic acid | C6H8Br2O4 | CID 99860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. 2,5-dibromoadipic acid [webbook.nist.gov]

- 11. Mini Review: Advances in 2-Haloacid Dehalogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Mini Review: Advances in 2-Haloacid Dehalogenases [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

2,5-dibromohexanedioic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-dibromohexanedioic acid, a halogenated dicarboxylic acid. This document consolidates its chemical and physical properties, provides a detailed synthesis protocol, outlines methods for its characterization, and discusses safety and handling procedures. The information is intended to support researchers and professionals in the fields of chemical synthesis, materials science, and drug development.

Core Chemical and Physical Data

This compound, also known as 2,5-dibromoadipic acid, is a derivative of adipic acid where bromine atoms are substituted at the α and α' positions. This substitution significantly influences the molecule's reactivity and potential applications.

Chemical Identifiers and Molecular Properties

| Property | Value | Source |

| CAS Number | 3479-85-4 | [1][2] |

| Molecular Formula | C₆H₈Br₂O₄ | [1][2] |

| Molecular Weight | 303.93 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2,5-Dibromoadipic acid, α,α′-Dibromoadipic acid | [1] |

| InChI | InChI=1S/C6H8Br2O4/c7-3(5(9)10)1-2-4(8)6(11)12/h3-4H,1-2H2,(H,9,10)(H,11,12) | [2] |

| InChIKey | KABAKEOYQZKPBA-UHFFFAOYSA-N | [2] |

| SMILES | C(CC(C(=O)O)Br)C(C(=O)O)Br | [2] |

Physical Properties

| Property | Value | Source |

| Melting Point | 188 °C | [3] |

| Boiling Point | 395.4 °C at 760 mmHg | [3] |

| Density | 2.111 g/cm³ | [3] |

| Flash Point | 192.9 °C | [3] |

| Refractive Index | 1.586 | [3] |

| LogP | 1.46280 | [3] |

| PSA | 74.60000 | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through the bromination of adipic acid. A common and effective method is the Hell-Volhard-Zelinsky reaction, which involves the formation of an acyl halide followed by α-bromination. The following protocol is based on established chemical principles for such transformations.

Experimental Protocol: Synthesis via Adipoyl Dichloride

This two-step protocol first converts adipic acid to its corresponding dichloride, which is then brominated.

Step 1: Synthesis of Adipoyl Dichloride

-

Apparatus Setup: A round-bottom flask is equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

-

Reaction: Adipic acid is placed in the flask, and an excess of thionyl chloride (SOCl₂) is added (approximately 2-3 equivalents). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heating: The mixture is gently heated under reflux until the evolution of sulfur dioxide and hydrogen chloride gases ceases.

-

Purification: The excess thionyl chloride is removed by distillation under reduced pressure to yield crude adipoyl dichloride.

Step 2: Bromination of Adipoyl Dichloride

-

Reaction Setup: The adipoyl dichloride is placed in a reaction vessel protected from moisture.

-

Bromination: Molecular bromine (Br₂) is added dropwise to the adipoyl dichloride. The reaction can be initiated by the addition of a catalytic amount of phosphorus trichloride (PCl₃) or red phosphorus.

-

Heating: The reaction mixture is heated to promote the bromination at the α-positions. The reaction progress can be monitored by observing the disappearance of the bromine color.

-

Work-up: Upon completion, the reaction mixture is cooled. The crude 2,5-dibromoadipoyl dichloride is then carefully hydrolyzed by the slow addition of water to yield this compound.

-

Purification: The resulting solid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as water or an ethanol/water mixture.

Caption: Synthesis workflow for this compound.

Spectroscopic and Chromatographic Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected spectroscopic signatures and a general protocol for analysis.

Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | The methine protons (-CHBr-) are expected to show a significant downfield shift, likely in the 4.0-4.5 ppm range. The methylene protons adjacent to the chiral centers would also be shifted and exhibit more complex splitting patterns. The carboxylic acid protons would appear as a broad singlet at >10 ppm.[4] |

| ¹³C NMR | The carbon atoms attached to bromine (-CHBr-) would be significantly shifted downfield to the 50-60 ppm range. The carboxylic acid carbons are expected in the 170-180 ppm region.[4] |

| FTIR (cm⁻¹) | A strong, broad O-H stretch from the carboxylic acid would be present. A prominent C=O stretch would be observed around 1700 cm⁻¹. The C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 700 cm⁻¹.[4] |

| Mass Spectrometry (m/z) | The molecular ion peak (M⁺) would show a characteristic isotopic pattern due to the presence of two bromine atoms (³⁹Br and ⁸¹Br), with major peaks at m/z 302, 304, and 306. Key fragmentation would likely involve the loss of Br, H₂O, and COOH.[4] |

General Experimental Protocols for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with a pH adjustment).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

-

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve the sample in a suitable volatile solvent.

-

Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI), to generate ions.

-

Mass Analysis: Analyze the ions based on their mass-to-charge ratio (m/z) to determine the molecular weight and fragmentation pattern.

-

Caption: Logical workflow for the characterization of this compound.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

GHS Hazard Statements

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

-

H335: May cause respiratory irritation.

Precautionary Measures

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and bases.

Potential Applications and Future Directions

While specific applications in drug development are not extensively documented in publicly available literature, the bifunctional nature of this compound makes it a potentially valuable building block in organic synthesis. The two bromine atoms and two carboxylic acid groups offer multiple reaction sites for creating more complex molecules. It could serve as a cross-linking agent in polymer chemistry or as a starting material for the synthesis of novel heterocyclic compounds. Further research into its biological activity could reveal potential therapeutic applications.

References

A Technical Guide to the Synthesis of 2,5-Dibromohexanedioic Acid: Discovery, History, and Modern Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dibromohexanedioic acid, a halogenated dicarboxylic acid, serves as a critical bifunctional building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and polymers. Its value lies in the stereochemistry of its two chiral centers and the reactivity of the bromine substituents. This technical guide provides a comprehensive overview of the discovery, historical evolution, and detailed synthetic methodologies for this compound. It offers an in-depth analysis of the prevalent synthetic routes, stereochemical considerations, and experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and application in a research and development setting.

Introduction

This compound, also known as 2,5-dibromoadipic acid, is a derivative of adipic acid featuring bromine atoms at the α and α' positions. The presence of two stereocenters at the C2 and C5 positions gives rise to three stereoisomers: a meso compound and a pair of enantiomers (dl-pair). This stereochemical diversity, coupled with the reactivity of the carbon-bromine bonds, makes it a versatile intermediate for the synthesis of a wide array of complex molecules.

This guide will delve into the historical context of its discovery, explore the primary synthetic methodologies with a focus on the Hell-Volhard-Zelinsky (HVZ) reaction, and provide detailed experimental protocols. Furthermore, it will present quantitative data to compare different synthetic approaches and utilize diagrams to illustrate key chemical transformations and workflows.

Historical Perspective

The synthesis of this compound is rooted in early explorations of the halogenation of dicarboxylic acids. While a definitive first synthesis of the diacid is not clearly documented in readily available literature, the work of William Henry Perkin Jr. and his colleagues in the early 20th century laid the foundational groundwork. Their research focused on the synthesis of 2,5-dibromohexanediamide (DBHDA), a derivative of the target acid.[1] This early work involved the conversion of adipic acid to its diacyl chloride, followed by bromination, esterification, and finally amidation.[1] This multi-step approach highlighted the key chemical transformations that remain central to the synthesis of this compound today.

Synthetic Methodologies

The primary and most widely employed method for the synthesis of this compound is the Hell-Volhard-Zelinsky (HVZ) reaction on adipic acid.[2] This reaction allows for the selective α-halogenation of carboxylic acids. Two main variations of the HVZ reaction are commonly utilized for the synthesis of this compound:

-

Method A: Direct Bromination of Adipic Acid. In this one-pot approach, adipic acid is treated directly with bromine in the presence of a phosphorus catalyst, such as red phosphorus or phosphorus tribromide (PBr₃).[3]

-

Method B: Two-Step Synthesis via Adipoyl Chloride. This method involves the initial conversion of adipic acid to adipoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂).[2] The resulting adipoyl chloride is then subjected to bromination.[2]

The choice between these methods often depends on the desired scale, purity requirements, and handling of reagents.

Data Presentation

The following table summarizes quantitative data for the synthesis of this compound and its derivatives, comparing different methodologies.

| Method | Starting Material | Brominating Agent | Catalyst/Reagent | Product | Yield (%) | Reference |

| HVZ Direct Bromination | Adipic Acid | Bromine (Br₂) | Red Phosphorus | meso-2,5-Dibromohexanedioic Acid | Not specified | [4] |

| Two-Step via Acyl Chloride | Adipic Acid | Bromine (Br₂) | Thionyl Chloride (SOCl₂) | meso-2,5-Dibromohexanedioic Acid | Not specified | [2] |

| Two-Step via Acyl Chloride (amide) | Adipic Acid | N-Bromosuccinimide (NBS) | Thionyl Chloride (SOCl₂), HBr | 2,5-Dibromohexanediamide | 28% | [5] |

Note: Specific yield data for the direct synthesis of the diacid is not consistently reported in comparative studies. The yield for the diamide derivative highlights the efficiency of the two-step process.

Experimental Protocols

Method A: Direct Bromination of Adipic Acid (Hell-Volhard-Zelinsky Reaction)

This protocol describes a general procedure for the direct α,α'-dibromination of adipic acid.

Materials:

-

Adipic Acid

-

Red Phosphorus (catalytic amount)

-

Bromine

-

Water (for workup)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of adipic acid and a catalytic amount of red phosphorus is prepared.

-

Bromine is added dropwise to the stirred mixture. The reaction is exothermic and should be cooled in an ice bath during the initial addition.

-

For thermodynamic control, which favors the more stable meso isomer, the reaction mixture is heated to 80-100 °C for several hours after the initial addition.[3]

-

After completion, the reaction mixture is cooled and carefully quenched with water to hydrolyze the intermediate acyl bromides.

-

The crude product is then isolated, for example by extraction with an organic solvent, and purified by recrystallization.[3]

Method B: Two-Step Synthesis via Adipoyl Chloride

This protocol outlines the synthesis of this compound through the formation of adipoyl chloride.[2]

Step 1: Synthesis of Adipoyl Chloride

Materials:

-

Adipic Acid (e.g., 20.0 g, 137 mmol)

-

Thionyl Chloride (e.g., 40.0 g, 342 mmol)

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place the adipic acid.

-

Under an inert atmosphere, add neat thionyl chloride.

-

Heat the mixture to reflux at 80 °C for 3 hours.

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain crude adipoyl chloride.[2]

Step 2: α,α'-Dibromination of Adipoyl Chloride and Hydrolysis

Materials:

-

Crude Adipoyl Chloride (from Step 1)

-

Bromine (e.g., 54.7 g, 342 mmol)

-

Chloroform (for dilution)

-

Water (for hydrolysis)

Procedure:

-

To the crude adipoyl chloride, add neat bromine at room temperature.

-

Heat the reaction mixture for 2 hours.

-

After cooling, cautiously dilute the reaction mixture with chloroform.

-

Pour the resulting solution into water for hydrolysis of the diacyl bromide.

-

Separate the organic layer and extract the aqueous layer with chloroform.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent such as water or an ethanol/water mixture.[2]

Mandatory Visualizations

Synthetic Pathways

Caption: Comparative workflows for the synthesis of this compound.

Stereoisomer Formation

Caption: Formation of stereoisomers during the synthesis of this compound.

Conclusion

The synthesis of this compound, a cornerstone for various applications in organic and medicinal chemistry, is predominantly achieved through the Hell-Volhard-Zelinsky reaction. The choice between a direct, one-pot bromination of adipic acid and a two-step process via adipoyl chloride offers flexibility to researchers based on their specific needs for scale, purity, and stereochemical control. While the direct synthesis is more atom-economical, the two-step method can provide better control over the reaction. The historical context provided by Perkin's work on a related diamide underscores the long-standing importance of this class of compounds. Further research into more stereoselective and environmentally benign synthetic routes continues to be an area of active investigation, promising to enhance the utility of this versatile chemical intermediate.

References

The Stereochemical Landscape of 2,5-Dibromohexanedioic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromohexanedioic acid, a halogenated derivative of adipic acid, presents a fascinating case study in stereochemistry. The presence of two chiral centers at the C2 and C5 positions gives rise to three distinct stereoisomers: a pair of enantiomers, (2R,5R)- and (2S,5S)-2,5-dibromohexanedioic acid, and a meso compound, (2R,5S)-2,5-dibromohexanedioic acid. Understanding the unique three-dimensional arrangement of these isomers is paramount, as their spatial differences dictate their physical properties, reactivity, and potential applications in organic synthesis and drug development. This in-depth technical guide provides a comprehensive overview of the stereochemistry of this compound, detailing the synthesis and resolution of its stereoisomers, their physicochemical properties, and the experimental protocols for their characterization.

Stereoisomers of this compound

The two stereogenic centers in this compound lead to the formation of a racemic mixture of enantiomers and a meso diastereomer.

-

Enantiomers: The (2R,5R) and (2S,5S) isomers are non-superimposable mirror images of each other. They possess identical physical properties, such as melting point and solubility in achiral solvents, but rotate plane-polarized light in equal and opposite directions.

-

Meso Compound: The (2R,5S) isomer is achiral due to an internal plane of symmetry. Consequently, it is optically inactive. As a diastereomer of the enantiomeric pair, the meso form exhibits distinct physical properties, including a different melting point and solubility.

The differentiation of these stereoisomers is crucial as their chemical and biological properties can vary significantly.[1]

Data Presentation

| Property | meso-2,5-Dibromohexanedioic Acid | Racemic this compound | (2R,5R)-2,5-Dibromohexanedioic Acid | (2S,5S)-2,5-Dibromohexanedioic Acid |

| Melting Point (°C) | 188[2] | 151-153[3] | Not specified | Not specified |

| Optical Rotation | 0° (achiral) | 0° (racemic mixture) | Not specified | Not specified |

Note: The melting point of 151-153 °C is for a commercially available this compound, which is likely the racemic mixture. The higher melting point of 188 °C is specified for the meso isomer.

Experimental Protocols

Synthesis of this compound (Mixture of Stereoisomers)

The synthesis of this compound is typically achieved through the α,α'-dibromination of adipic acid or its derivatives. A common method is the Hell-Volhard-Zelinsky (HVZ) reaction. This process generally yields a mixture of the meso and racemic diastereomers.

Protocol: Hell-Volhard-Zelinsky Bromination of Adipic Acid

-

Acyl Halide Formation: Adipic acid is converted to adipoyl chloride by reacting it with thionyl chloride.

-

α-Bromination: The resulting adipoyl chloride is then subjected to bromination at the α-positions using elemental bromine, typically with a phosphorus catalyst (e.g., PBr₃).

-